2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester
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Overview
Description
2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.2316 g/mol . This compound is a derivative of pentenoic acid, characterized by the presence of a cyano group and two methyl groups on the pentenoic acid backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester typically involves the esterification of 2-Pentenoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Pentenoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of a cyano group.
Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester: Contains a keto group instead of a cyano group.
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Contains two ester groups and lacks the cyano group.
Uniqueness
2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester is unique due to the presence of both a cyano group and an ester group on the same molecule. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
868-00-8 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 2-cyano-3,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-5-13-10(12)9(6-11)8(4)7(2)3/h7H,5H2,1-4H3 |
InChI Key |
IZTBINIQCRNCBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C(C)C)C#N |
Origin of Product |
United States |
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